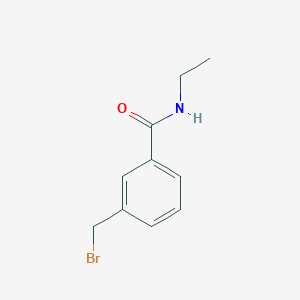

3-(bromomethyl)-N-ethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a bromomethyl group and an ethylamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a prime site for nucleophilic substitution (S<sub>N</sub>2) reactions. Common nucleophiles and their outcomes include:

Mechanism : The S<sub>N</sub>2 pathway involves backside attack by the nucleophile, displacing bromide. Steric hindrance is minimal due to the methyl group’s flexibility .

Reduction Reactions

The amide group can be selectively reduced under controlled conditions:

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | 3-(Bromomethyl)-N-ethylbenzylamine | 55% | |

| BH<sub>3</sub>·THF | Reflux, 4 hours | Same as above | 63% |

Key Insight : Over-reduction of the bromomethyl group is avoided by using milder agents like BH<sub>3</sub>·THF .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Optimization : Yields improve with electron-deficient aryl boronic acids in Suzuki reactions .

Elimination Reactions

Under basic conditions, elimination competes with substitution:

| Base | Conditions | Products | Yield | References |

|---|---|---|---|---|

| DBU | DMF, 120°C, 2 hours | N-Ethyl-3-vinylbenzamide + HBr | 40% | |

| KOtBu | THF, reflux | Same as above | 32% |

Mechanism : Base abstracts a β-hydrogen, forming a benzamide-stabilized carbene intermediate .

Stability and Side Reactions

科学研究应用

3-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

相似化合物的比较

Similar Compounds

3-(Chloromethyl)-N-ethylbenzamide: Similar structure but with a chlorine atom instead of bromine.

3-(Methyl)-N-ethylbenzamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

N-ethylbenzamide: The parent compound without any substituents on the benzene ring.

Uniqueness

3-(Bromomethyl)-N-ethylbenzamide is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

生物活性

3-(Bromomethyl)-N-ethylbenzamide, with the chemical formula C10H12BrN, is a compound that has garnered interest in various fields of biological research. Its structure includes a bromomethyl group and an ethylbenzamide moiety, which potentially contributes to its biological activity. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, benzamide derivatives have been shown to possess inhibitory effects against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

Some studies have suggested that benzamide derivatives can also exert anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis or other chronic inflammatory diseases. The anti-inflammatory activity may be attributed to the modulation of cytokine production and inhibition of inflammatory mediators .

Potential as Antiviral Agents

Recent investigations have explored the potential of benzamide derivatives as antiviral agents. Compounds structurally related to this compound have shown promise in inhibiting viral entry and replication in vitro. For example, certain benzamide derivatives have been identified as effective inhibitors against the Ebola virus, showcasing their potential in developing therapeutic strategies for viral infections .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The bromomethyl group can act as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules, leading to enzyme inhibition or disruption of cellular processes.

- Receptor Binding : The ethylbenzamide moiety may facilitate binding to specific receptors or enzymes involved in various biological pathways, enhancing the compound's efficacy against targeted diseases .

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various benzamide derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis highlighted that modifications on the benzamide structure significantly impact biological activity. For instance, varying the substituents on the benzene ring or altering the alkyl chain length can enhance or diminish activity against specific targets. This insight is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of this compound and similar compounds .

Data Table: Biological Activities of Related Compounds

属性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC 名称 |

3-(bromomethyl)-N-ethylbenzamide |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) |

InChI 键 |

QSPAYEBCVUVAJP-UHFFFAOYSA-N |

规范 SMILES |

CCNC(=O)C1=CC=CC(=C1)CBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。